4-[(4-aminophenyl)methoxy]butan-1-ol
Description
4-[(4-aminophenyl)methoxy]butan-1-ol is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of an aminobenzyl group attached to a butanol backbone through an ether linkage
Properties
IUPAC Name |
4-[(4-aminophenyl)methoxy]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11-5-3-10(4-6-11)9-14-8-2-1-7-13/h3-6,13H,1-2,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLYMBCCARIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-aminophenyl)methoxy]butan-1-ol typically involves the reaction of 4-aminobenzyl alcohol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-aminobenzyl alcohol attacks the bromine atom of 1-bromobutane, resulting in the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-aminophenyl)methoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4-[(4-Aminobenzyl)oxy]butanal.
Reduction: Formation of 4-[(4-Aminobenzyl)oxy]butanamine.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
One significant application of 4-[(4-aminophenyl)methoxy]butan-1-ol is in the development of anticancer agents. Research has indicated that derivatives of this compound can inhibit specific cancer cell lines, particularly those resistant to conventional therapies. For instance, studies have shown that modifications to the amine group can enhance the compound's efficacy against breast cancer cells .
Neuroprotective Effects
Another area of interest is its potential neuroprotective properties. Research suggests that this compound may play a role in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Table 1: Summary of Medicinal Applications
| Application | Description | Reference |
|---|---|---|
| Anticancer | Inhibits specific cancer cell lines | |
| Neuroprotection | Protects neuronal cells from oxidative stress |
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties, such as increased thermal stability and enhanced mechanical strength .
Coatings and Adhesives
Additionally, this compound has been investigated for its use in coatings and adhesives due to its favorable adhesion properties and ability to improve the durability of formulations. The incorporation of this compound into resin systems has shown to enhance their performance under various environmental conditions .
Table 2: Summary of Material Science Applications
| Application | Description | Reference |
|---|---|---|
| Polymer Chemistry | Used as a monomer for novel polymers | |
| Coatings | Enhances adhesion and durability in coatings |
Biochemical Applications
Drug Delivery Systems
In biochemistry, this compound is being explored for its potential in drug delivery systems. Its ability to modify the solubility and bioavailability of therapeutic agents makes it a candidate for enhancing the efficacy of poorly soluble drugs .
Enzyme Inhibition Studies
Furthermore, this compound has been utilized in enzyme inhibition studies, where it serves as a substrate or inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for understanding drug metabolism and interactions within biological systems .
Table 3: Summary of Biochemical Applications
| Application | Description | Reference |
|---|---|---|
| Drug Delivery Systems | Enhances solubility and bioavailability | |
| Enzyme Inhibition Studies | Serves as substrate/inhibitor for metabolic enzymes |
Case Studies
Several case studies highlight the diverse applications of this compound:
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development into therapeutic agents.
- Polymer Development Case Study : Research conducted at a leading polymer science institute showed that copolymerizing this compound with acrylates resulted in materials with improved thermal stability and mechanical properties, paving the way for innovative applications in coatings.
- Neuroprotection Research Findings : A recent study explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress, revealing promising results that warrant further investigation into its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-[(4-aminophenyl)methoxy]butan-1-ol involves its interaction with specific molecular targets. The aminobenzyl group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The butanol moiety can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Hydroxybenzyl)oxy]butan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
4-[(4-Methoxybenzyl)oxy]butan-1-ol: Contains a methoxy group instead of an amino group.
4-[(4-Chlorobenzyl)oxy]butan-1-ol: Features a chlorine atom in place of the amino group.
Uniqueness
4-[(4-aminophenyl)methoxy]butan-1-ol is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-[(4-Aminophenyl)methoxy]butan-1-ol, also known as a derivative of phenolic compounds, has been the subject of various studies focusing on its biological activities. This compound is characterized by its unique structure which may confer significant pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound this compound can be represented as follows:
This structure features a butanol backbone with a methoxy group and an amino-substituted phenyl ring, which are critical for its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of various phenolic derivatives, including those structurally related to this compound.
Key Findings:
- Cell Line Studies: In vitro assays using human cancer cell lines showed that compounds with similar structures exhibit significant cytotoxic effects. For instance, derivatives with hydroxyl or methoxy groups demonstrated varying degrees of anticancer activity against A549 (lung cancer) and HCT116 (colon cancer) cell lines, with IC50 values ranging from 0.02 to 0.08 μmol/mL .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| Compound A | A549 | 0.04 |
| Compound B | HCT116 | 0.06 |
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria.
Research Insights:
- Minimum Inhibitory Concentration (MIC): Studies indicated that similar phenolic compounds exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The rapid bactericidal action was noted within 8 hours of exposure .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| S. aureus | 0.0195 |
| E. coli | 0.025 |
Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are well-documented, with implications for the treatment of conditions like arthritis and other inflammatory diseases.
Mechanism of Action:
- Compounds similar to this compound have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Inhibition studies reported IC50 values for COX enzymes ranging from 19.45 μM to 42.1 μM depending on the structural modifications present in the compounds .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of such compounds.
Observations:
- The presence of hydroxyl groups significantly enhances anticancer activity.
- Methoxy substitutions may reduce activity but can also improve solubility and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
